Decyl(trimethyl)stannane

Description

Significance of Organotin Compounds in Modern Chemical Research

Organotin compounds have secured a vital role in modern chemistry due to their versatile applications. They are widely used as stabilizers for polymers, most notably for polyvinyl chloride (PVC), preventing degradation during processing and use. In the realm of catalysis, organotins are effective for promoting reactions such as esterification, transesterification, and the formation of polyurethanes. Certain organotin compounds, particularly triorganotins like tributyltin derivatives, have historically been used as potent industrial and agricultural biocides, including as antifungal agents in textiles and as wood preservatives.

Perhaps their most impactful application in contemporary research is in organic synthesis. Organostannanes are key reagents in palladium-catalyzed cross-coupling reactions, most famously the Stille reaction, which allows for the precise formation of new carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex organic molecules. Furthermore, organotin hydrides are valuable reagents in radical chemistry.

Historical Context of Trialkylstannane Research

The field of organotin chemistry began in 1849 when Edward Frankland isolated the first organotin compound, diethyltin (B15495199) diiodide. Shortly after, in 1852, Carl Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. The field saw significant growth in the early 20th century following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds.

A major expansion in the commercial use of organotins occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, who developed their applications as PVC stabilizers and biocides. Research in the 1960s revealed that the tin atom in these compounds could have coordination numbers greater than four. The utility of organotins in C-C bond formation was significantly advanced in the 1970s. In 1976, Colin Eaborn reported the first palladium-catalyzed coupling of aryl halides with organotin reagents, and Toshihiko Migita expanded this work in 1977. This set the stage for John K. Stille, after whom the highly versatile Stille reaction is named.

Decyl(trimethyl)stannane within the Broader Organometallic Landscape

This compound is a member of the tetraorganostannane family, which are compounds with four organic substituents bonded to a central tin(IV) atom. Specifically, it is a trialkyl(alkyl)stannane. Within the landscape of organometallic chemistry, its primary role is that of a specialized reagent. It serves as a source of a decyl nucleophile in cross-coupling reactions, allowing for the introduction of a ten-carbon alkyl chain into a target molecule. The trimethylstannyl portion of the molecule acts as a stable, yet reactive, handle to facilitate these transformations, particularly in the context of the Stille reaction.

Structure

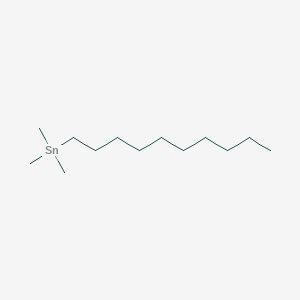

2D Structure

Properties

CAS No. |

61726-22-5 |

|---|---|

Molecular Formula |

C13H30Sn |

Molecular Weight |

305.09 g/mol |

IUPAC Name |

decyl(trimethyl)stannane |

InChI |

InChI=1S/C10H21.3CH3.Sn/c1-3-5-7-9-10-8-6-4-2;;;;/h1,3-10H2,2H3;3*1H3; |

InChI Key |

BJBDLIKBPPOEPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Decyl Trimethyl Stannane and Analogous Organotins

Direct Synthesis Approaches

Direct synthesis methods typically involve the formation of a tin-carbon bond through the reaction of a tin precursor with an organometallic reagent or an organic halide. These methods are fundamental in organotin chemistry.

Formation of the Stannyl (B1234572) Group

The formation of the stannyl group, specifically the trimethylstannyl group in decyl(trimethyl)stannane, is often accomplished by reacting a suitable organometallic derivative of decane (B31447) with a trimethyltin (B158744) halide, such as trimethyltin chloride. msu.edu Another modern approach involves the direct reaction of an alkyl halide with a distannane compound, bypassing the need for pre-formed organometallic reagents like Grignard or organolithium compounds. nih.govorganic-chemistry.org

A notable transition-metal-free method involves the reaction of alkyl bromides or iodides with hexamethyldistannane (B1337061). nih.govorganic-chemistry.org This process is operationally simple and demonstrates good tolerance for various functional groups. The reaction is believed to proceed via an SN2 pathway, where the heterolytic cleavage of the Sn-Sn bond in hexamethyldistannane is facilitated by additives like lithium tert-butoxide. organic-chemistry.org This method provides a practical and scalable route to a wide range of alkyltrimethylstannanes. nih.govorganic-chemistry.org

A representative procedure for this type of stannylation is as follows: Lithium tert-butoxide, hexamethyldistannane, and the corresponding alkyl bromide are sequentially added to a reaction tube under a nitrogen atmosphere with DMF as the solvent. The mixture is then heated, typically at 80 °C, for a set period. After cooling, the product is isolated and purified using techniques like flash column chromatography. organic-chemistry.org

Reactions Involving Organolithium and Organomagnesium Reagents with Organotin Halides

A cornerstone of organotin synthesis is the reaction of highly reactive organolithium (RLi) and organomagnesium (RMgX, Grignard) reagents with organotin halides. wiley-vch.debethunecollege.ac.in These organometallic compounds act as powerful nucleophiles, effectively transferring an organic group to the tin atom. wiley-vch.debethunecollege.ac.in

Organomagnesium Reagents (Grignard Reagents) : The preparation of this compound can be achieved by reacting decylmagnesium bromide with trimethyltin chloride. sigmaaldrich.comvu.lt Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). bethunecollege.ac.inchem-station.com The resulting organomagnesium halide solution can then be used to alkylate the tin halide. bethunecollege.ac.in The general reaction is:

RMgX + R'₃SnCl → R-SnR'₃ + MgXCl

For instance, a solution of decylmagnesium bromide in diethyl ether is added to a solution of trimethyltin chloride in THF. vu.ltd-nb.info The reaction is typically conducted at low temperatures and then allowed to warm to room temperature to ensure completion. The reaction is then quenched, and the desired organotin product is extracted and purified. d-nb.info

Organolithium Reagents : Organolithium reagents are even more reactive than their magnesium counterparts and are prepared by reacting an alkyl halide with lithium metal. wiley-vch.de They react readily with organotin halides to form the desired carbon-tin bond. msu.eduwikipedia.org The synthesis of various alkyltrimethylstannanes can be accomplished by treating the appropriate alkyl halide with butyllithium (B86547) to form the alkyllithium species, which is then quenched with trimethyltin chloride. msu.edursc.org The high reactivity of organolithium reagents makes them suitable for creating a wide array of organostannanes. wiley-vch.de

Catalytic Synthesis Routes

Catalytic methods, particularly those employing palladium catalysts, have become indispensable in modern organic synthesis for their efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon bonds, and these reactions are central to the application and synthesis of organotin compounds. wikipedia.org

The Stille reaction is a widely used palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide (like a triflate). wikipedia.orgnumberanalytics.com While the Stille reaction is primarily used to couple an existing organostannane (like this compound) with another molecule, adaptations of this chemistry are also used to synthesize organostannanes. organic-chemistry.orgresearchgate.net

The general catalytic cycle of the Stille reaction involves three key steps: scribd.com

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. wikipedia.org

Transmetalation : The organic group from the organostannane (R²-SnR₃) is transferred to the palladium(II) complex, displacing the halide. This is often the rate-determining step. scribd.com

Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. scribd.com

A common adaptation for synthesizing organostannanes involves the palladium-catalyzed reaction of a di-tin compound, such as hexamethyldistannane, with an organic halide. wiley-vch.de This allows for the direct introduction of a trimethylstannyl group onto an organic framework.

The efficiency and outcome of the Stille reaction are critically dependent on the choice of ligands and solvents. rsc.org

Ligands : Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. numberanalytics.com Sterically hindered and electron-rich phosphine (B1218219) ligands are widely used to accelerate the coupling, especially for less reactive substrates like aryl chlorides. wiley-vch.de

Common Phosphine Ligands : Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently employed. rsc.orgnumberanalytics.com

Bulky/Electron-Rich Ligands : Ligands such as P(t-Bu)₃ have enabled the effective coupling of previously unreactive aryl chlorides. wiley-vch.de

N-Heterocyclic Carbenes (NHCs) : NHCs like IMes and IPr have also emerged as effective ligands in Stille couplings. numberanalytics.com

Solvents : The solvent can significantly impact the reaction rate and selectivity. rsc.org Polar aprotic solvents are commonly used as they can help to facilitate the transmetalation step.

Common Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are frequently utilized. rsc.orgnumberanalytics.com The choice often depends on the specific substrates and reaction temperature required. For example, coupling of aryl halides might proceed well in DMF at 80°C, whereas less reactive alkyl halides may require a solvent like NMP at higher temperatures (e.g., 100°C). numberanalytics.com

The synergistic effect of additives can also enhance catalytic efficiency. For instance, the presence of copper(I) salts and fluoride (B91410) ions has been shown to accelerate Stille couplings. organic-chemistry.org

Radical and Electron Transfer Mediated Syntheses

Radical reactions offer an alternative pathway to organostannane synthesis, often proceeding under milder conditions than some transition metal-catalyzed processes.

The Radical Nucleophilic Substitution, or SRN1 mechanism, is a chain process that provides an effective route for the synthesis of organostannanes, particularly arylstannanes. conicet.gov.armdpi.comsemanticscholar.org This reaction involves the substitution of a leaving group, typically a halide, on an aromatic or other suitable substrate by a triorganostannyl anion, such as the trimethylstannyl anion (Me3Sn-). conicet.gov.armdpi.commdpi.com

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred from the nucleophile (e.g., Me3Sn-) to the substrate (ArX) to form a radical anion. mdpi.com This initiation can sometimes occur spontaneously but is often induced by photostimulation. conicet.gov.armdpi.com

Fragmentation: The radical anion of the substrate fragments to produce an aryl radical (Ar•) and a halide anion (X-). conicet.gov.ar

Coupling: The aryl radical then reacts with the trimethylstannyl anion to form a new radical anion. conicet.gov.ar

Electron Transfer: This newly formed radical anion transfers an electron to another molecule of the substrate, propagating the chain and forming the final organostannane product (ArSnMe3). conicet.gov.ar

The SRN1 mechanism is compatible with a wide range of functional groups and can be used to synthesize stannanes that might be difficult to obtain through other methods. conicet.gov.ar The resulting organostannanes can then be used in subsequent reactions, such as palladium-catalyzed cross-coupling reactions, to build more complex molecules. mdpi.comsemanticscholar.orgmdpi.com

Table 1: Examples of Arylstannane Synthesis via the SRN1 Mechanism mdpi.com

| Aromatic Halide | Nucleophile | Product | Yield (%) |

| p-Chlorobenzonitrile | Me3Sn- | p-(Trimethylstannyl)benzonitrile | 85 |

| p-Chloroanisole | Me3Sn- | p-(Trimethylstannyl)anisole | High |

| Dichloropyridines | Me3Sn- | Di(trimethylstannyl)pyridines | Good |

| Dichlorobenzenes | Me3Sn- | Di(trimethylstannyl)benzenes | Good |

| Trichlorobenzenes | Me3Sn- | Tri(trimethylstannyl)benzenes | Good |

Yields are based on isolated products and reaction conditions as described in the cited literature.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to prepare organometallic compounds from organic halides. wikipedia.org This method is particularly well-established for the synthesis of organolithium reagents, which can then be used to prepare other organometallics, including organostannanes. wikipedia.orgarkat-usa.org

The reaction involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium. ethz.charkat-usa.org An equilibrium is established where the more stable organolithium species predominates. arkat-usa.org For example, reacting an aryl halide with an alkyllithium results in the formation of an aryllithium and an alkyl halide. ethz.ch The resulting organolithium compound can then be quenched with a trialkyltin halide (e.g., trimethyltin chloride) to afford the desired organostannane. arkat-usa.org

This method offers the advantage of rapid reaction rates, even at low temperatures, and avoids the formation of certain reactive byproducts that can arise in other synthetic routes. arkat-usa.org The versatility of this approach is enhanced by the wide variety of organostannane precursors that can be prepared through this pathway. arkat-usa.org Halogen-metal exchange can also be performed with other electropositive metals like magnesium to form Grignard reagents, which can similarly be used in the synthesis of organostannanes. ethz.ch In some cases, palladium catalysis can be employed to facilitate a halogen-tin exchange, for instance, using hexamethylditin. umich.edu

Synthesis of Polymeric Organostannanes

Polystannanes are polymers with a backbone consisting of covalently bonded tin atoms. wikipedia.orgethz.ch These materials are of interest due to their unique electronic and optical properties. ethz.ch

Dehydropolymerization, or dehydrocoupling, is a significant method for the synthesis of high molecular weight polystannanes. justia.com This process involves the coupling of hydrostannanes (compounds containing Sn-H bonds) with the elimination of dihydrogen (H2). justia.com

The reaction is typically catalyzed by transition metals, with metallocene catalysts of early transition metals like zirconium and hafnium, as well as late transition metal complexes such as Wilkinson's catalyst ([RhCl(PPh3)3]), being effective. wikipedia.orgethz.chjustia.comchemrxiv.org The dehydropolymerization of dialkylstannanes (R2SnH2) using Wilkinson's catalyst has been shown to produce polystannanes with number average molar masses ranging from 10 to 70 kg/mol . wikipedia.org

This method is advantageous as it can produce linear polystannanes with minimal formation of cyclic byproducts. wikipedia.org The molecular weight of the resulting polymers can often be controlled by adjusting the catalyst concentration. wikipedia.org The process can be a one-step polymerization of monomers or a two-step process where oligomers are first formed and then coupled to create the final high molecular weight polymer. justia.com The resulting polystannanes are often yellow, semi-conductive, and can exhibit thermotropic liquid-crystalline properties. wikipedia.org

Reactions of Dihalodiorganostannanes with Alkali Metals

A classic and effective method for creating tetraorganotin compounds is the Wurtz-type reaction, which involves the coupling of organohalides with an alkali metal, typically sodium, and a metal halide. chemeurope.comwikipedia.org In the context of organotin synthesis, this reaction is adapted to couple alkyl sodium compounds with tin halides. chemeurope.comwikipedia.org

The general principle involves the reaction of a dihalodiorganostannane with an alkali metal, such as sodium, to produce a variety of organotin structures, including those with tin-tin bonds (distannanes). gelest.com This method is a foundational technique in organometallic chemistry for forming carbon-metal bonds.

Reaction Scheme:

The synthesis of a tetraorganotin compound like this compound via a Wurtz-type reaction would theoretically involve the reaction of trimethyltin chloride with decyl sodium. A more common application of this reaction type in organotin chemistry is the coupling of organotin halides with themselves to form distannanes or with other organohalides.

A general representation for the synthesis of symmetrical tetraorganotins from tin tetrachloride is: SnCl₄ + 4 RNa → R₄Sn + 4 NaCl

For creating unsymmetrical compounds like this compound, a stepwise approach is necessary, often starting with a partially alkylated tin halide. For instance, reacting trimethyltin chloride with decyl sodium: (CH₃)₃SnCl + C₁₀H₂₁Na → (CH₃)₃SnC₁₀H₂₁ + NaCl

Research Findings:

While direct synthesis of this compound using this specific method is not extensively documented in readily available literature, the Wurtz reaction is a well-established route for preparing various tetraorganotin compounds. wikipedia.organjs.edu.iq The reaction of benzyl (B1604629) chloride with tin powder in boiling water, a variation of this principle, yields tribenzyltin chloride with high efficiency. sci-hub.st This demonstrates the utility of such coupling reactions in forming organotin compounds.

The reaction conditions, such as solvent and temperature, can significantly influence the reaction's outcome. For example, the direct reaction of benzyl chloride with tin powder proceeds well in toluene (B28343) or water but fails in ethanol, likely due to the lower boiling point of ethanol. sci-hub.st

Table 1: Examples of Wurtz-Type Reactions in Organotin Synthesis

| Reactants | Alkali Metal | Product(s) | Reference |

| Alkyl Halide, Tin Halide | Sodium | Tetraorganotin | chemeurope.comwikipedia.org |

| Benzyl Chloride, Tin Powder | (Implied) | Tribenzyltin Chloride | sci-hub.st |

| Organotin Halide | Sodium | Hexaorganodistannane | gelest.com |

Copolymerization Strategies

Organotin polymers are materials where the organotin moiety is incorporated into a larger polymer chain, either in the backbone or as a pendant group. tandfonline.com These polymers have garnered interest for various applications due to the unique properties conferred by the tin atoms.

Copolymerization is a versatile strategy to create these materials, involving the polymerization of a mixture of two or more different monomers. In this context, at least one of the monomers contains an organotin group.

Synthetic Approaches:

There are two primary strategies for synthesizing organotin copolymers:

Polymerization of Organotin-Containing Monomers: This approach involves first synthesizing a monomer that includes an organotin group and then polymerizing it with other monomers. nih.gov For example, organotin monomers like dibutyltin (B87310) citraconate (DBTC) and dibutyltin maleate (B1232345) (DBTM) have been synthesized and then copolymerized with common monomers such as styrene (B11656) (ST) and butyl acrylate (B77674) (BA) via free radical polymerization. nih.govresearchgate.net

Modification of Pre-existing Polymers: This method involves reacting a suitable organotin compound with a pre-formed polymer that has reactive functional groups. tandfonline.com For instance, polymers with free carboxylic acid or anhydride (B1165640) groups can be reacted with trialkyltin oxides or hydroxides to produce polyester (B1180765) organotins. tandfonline.com

Research Findings:

The synthesis of organotin polymers through interfacial polymerization is a facile method, often involving the reaction between organotin dihalides and diols. nih.gov This technique has been used to create a wide variety of organotin polyethers. nih.gov

The reactivity ratios of the monomers in copolymerization are crucial as they determine the composition of the final copolymer. Studies have been conducted to determine these ratios for various organotin monomer systems. For instance, the reactivity ratios for the copolymerization of dibutyltin-containing monomers with styrene and butyl acrylate have been calculated using methods like the Fineman-Ross method. nih.gov

Table 2: Examples of Organotin Copolymerization

| Organotin Monomer/Reactant | Co-monomer/Polymer | Polymerization Type | Resulting Polymer | Reference |

| Dibutyltin citraconate (DBTC) | Styrene (ST), Butyl acrylate (BA) | Free Radical | Organotin-containing copolymer | nih.gov |

| Dibutyltin maleate (DBTM) | Styrene (ST), Butyl acrylate (BA) | Free Radical | Organotin-containing copolymer | nih.gov |

| Organotin dihalides | Diols | Interfacial | Organotin polyether | nih.gov |

| Trialkyltin oxides/hydroxides | Polymer with carboxylic acid groups | Modification | Polyester organotin | tandfonline.com |

Reactivity and Reaction Pathways of Decyl Trimethyl Stannane Derivatives

Carbon-Tin Bond Formation and Transformations

The formation of carbon-tin bonds, a key step in the synthesis of organostannanes like decyl(trimethyl)stannane, can be achieved through several established methods. A common approach involves the reaction of a triorganostannyl alkali metal reagent (R₃SnM) with an alkyl or aryl halide. uq.edu.au For instance, trimethylstannyllithium can react with alkyl halides to form a new carbon-tin bond. uq.edu.au Another widely used method is the reaction of an organomagnesium (Grignard) or organolithium reagent with a trialkyltin halide. wikipedia.org For example, vinyltributyltin is synthesized by reacting vinylmagnesium bromide with tributyltin chloride. wikipedia.org Hydrostannylation of alkenes and alkynes also provides a route to various organostannane derivatives. wikipedia.org

Once formed, the carbon-tin bond in this compound derivatives can undergo various transformations. One of the most significant is its cleavage, which can be initiated by electrophiles. uq.edu.au The polarity of the carbon-tin bond, with the carbon atom being weakly nucleophilic, allows it to react with electrophilic centers. athensjournals.gr Radical reactions also play a role in the transformation of these compounds. For instance, tributyltin hydride can be used in dehalogenation reactions where a tributyltin radical abstracts a halogen atom, leading to the formation of a carbon radical that can then participate in further reactions, including the formation of carbon-carbon bonds. libretexts.org

Coupling Reactions Involving this compound Derivatives

This compound and related organostannanes are highly valued for their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. uwindsor.casigmaaldrich.com This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile, such as a halide or triflate. wikipedia.org

Organostannanes can function as equivalents to Grignard reagents in certain synthetic contexts. While Grignard reagents are powerful nucleophiles, their high reactivity can be incompatible with many functional groups. Organostannanes, being more stable to air and moisture, offer a milder alternative. wikipedia.org They can be synthesized to contain a variety of functional groups that would not be tolerated in the preparation of a Grignard reagent. This stability allows for their use in complex syntheses where chemoselectivity is crucial.

A critical step in the Stille reaction is transmetalation, where the organic group from the tin atom is transferred to the palladium catalyst. wikipedia.org The efficiency of this step is influenced by the nature of the organic groups attached to the tin atom. Typically, three of the four groups on the tin are "non-transferable" alkyl groups, while the fourth is the desired sp²-hybridized group to be transferred. wikipedia.org The relative transfer rates of different groups generally follow the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. msu.edu This selectivity is a key advantage of the Stille reaction, allowing for the specific transfer of the desired organic moiety.

Table 1: Relative Transfer Rates of Organic Groups from Tin in Stille Coupling

| Organic Group (R) | Transfer Rate |

|---|---|

| Alkynyl | Fastest |

| Alkenyl | ↓ |

| Aryl | ↓ |

| Allyl ≈ Benzyl | ↓ |

| Alkyl | Slowest |

Alkenylstannanes and alkynyltrimethylstannanes are particularly reactive coupling partners in Stille reactions. The increased nucleophilicity of the sp²- and sp-hybridized carbon atoms attached to the tin, compared to sp³-hybridized carbons, facilitates the transmetalation step. The palladium-catalyzed coupling of alkenyl iodides with alkynyltrimethylstannanes proceeds under mild conditions to produce conjugated enynes stereospecifically and in high yields. msu.edu The high reactivity of the Sn-C≡ bond, in particular, allows these reactions to occur under mild conditions. athensjournals.gr

Mechanistic Investigations of Stannane (B1208499) Reactivity

The mechanism of the Stille reaction, and thus the reactivity of stannanes, has been the subject of extensive study. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orguwindsor.ca The next step, transmetalation, involves the transfer of the organic group from the stannane to the palladium center. wikipedia.org This step is often the rate-determining step and is thought to proceed through an associative mechanism where the organostannane coordinates to the palladium complex, forming a transient pentacoordinate intermediate. wikipedia.orgresearchgate.net Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of chemical reactions. rsc.org In the context of organostannanes, such as this compound, computational methods, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways and transition states that are often difficult to probe experimentally. organic-chemistry.orgresearchgate.net

Recent studies on the synthesis of alkyltrimethylstannanes from alkyl halides and hexamethyldistannane (B1337061) have utilized DFT calculations to distinguish between possible mechanistic routes. organic-chemistry.org These theoretical investigations have been crucial in supporting the proposal of a bimolecular nucleophilic substitution (S_N2) pathway. The calculations help in mapping the potential energy surface of the reaction, identifying the transition state, and calculating the activation energies for competing pathways. researchgate.net

For the transition-metal-free stannylation reaction, DFT calculations corroborated experimental findings by indicating that the key step is the heterolytic cleavage of the Sn-Sn bond in hexamethyldistannane. organic-chemistry.org This cleavage is shown to be facilitated by the presence of lithium ions and tert-butoxide, leading to a nucleophilic trimethylstannyl anion that subsequently attacks the alkyl halide. The computational models demonstrated that this S_N2 mechanism is energetically more favorable than a radical-based mechanism. organic-chemistry.org

Table 1: Computational Methods in Stannane Reaction Analysis

| Computational Method | Application in Alkylstannane Reactions | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of the mechanism for transition-metal-free stannylation. organic-chemistry.org | Supported an S_N2 pathway over a radical mechanism. organic-chemistry.org |

| Analysis of the potential energy surface (PES) for nucleophilic substitution. researchgate.net | Identified key transition states and intermediates. researchgate.net |

Single Electron Transfer (SET) vs. Direct Nucleophilic Attack Studies

The reactivity of organometallic compounds can often be rationalized through two primary mechanistic paradigms: direct nucleophilic attack (such as the S_N2 mechanism) and single electron transfer (SET). researchgate.net Distinguishing between these pathways is a central theme in mechanistic chemistry. A direct nucleophilic attack involves the concerted or sequential transfer of an electron pair from the nucleophile to the substrate. youtube.com In contrast, a SET mechanism involves the initial transfer of a single electron to generate radical intermediates, which then proceed to form the final products. libretexts.org

In the case of the formation of alkyltrimethylstannanes, including this compound, from alkyl halides, mechanistic studies have been conducted to determine whether the reaction proceeds via a SET-initiated radical pathway or a direct S_N2 nucleophilic attack. organic-chemistry.org Experimental evidence, supported by the computational studies mentioned previously, strongly indicates that the reaction follows an S_N2 pathway. organic-chemistry.org The preference for the S_N2 mechanism is attributed to the nature of the nucleophile generated and the reaction conditions. The bimolecular nature of the S_N2 reaction, where the rate is dependent on both the nucleophile and the substrate, is a key characteristic that distinguishes it from unimolecular S_N1/E1 processes, which involve a slow, rate-determining loss of a leaving group. reddit.com While SET pathways are known for other organometallic reactions, particularly with certain metals like lithium or sodium, the conditions for alkyltrimethylstannane synthesis favor the heterolytic bond cleavage and subsequent nucleophilic attack. organic-chemistry.orglibretexts.org

Table 2: Comparison of SET and Direct Nucleophilic Attack (S_N2) Mechanisms

| Feature | Single Electron Transfer (SET) | Direct Nucleophilic Attack (S_N2) |

|---|---|---|

| Electron Movement | Transfer of a single electron. libretexts.org | Transfer of an electron pair. youtube.com |

| Intermediates | Radical ions and free radicals are formed. libretexts.org | A single pentacoordinate transition state is involved. youtube.com |

| Stereochemistry | Often leads to racemization or mixed stereochemical outcomes. | Results in inversion of stereochemistry at the reaction center. youtube.com |

| Favored by | Metals high in the activity series (e.g., Na, Li); substrates susceptible to reduction. libretexts.org | Strong nucleophiles; unhindered substrates. reddit.com |

| Relevance to Alkylstannane Synthesis | Considered but found to be less favorable under typical conditions. organic-chemistry.org | The dominant, experimentally and computationally supported pathway. organic-chemistry.org |

Role as Organometallic Reagents and Lewis Acids

This compound belongs to the broader class of organotin compounds, or stannanes, which are highly versatile organometallic reagents in modern organic synthesis. libretexts.org Their primary utility lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In these reactions, the organostannane transfers its organic group (in this case, the decyl group) to an organic halide or triflate, forming a new carbon-carbon bond. The trimethylstannyl group serves as an effective leaving group in the transmetalation step of the catalytic cycle.

Beyond their role as nucleophilic carbon sources in cross-coupling, organostannanes also exhibit Lewis acidic character at the tin center. chemrxiv.org The Lewis acidity of the tin atom can be influenced by the substituents attached to it. This property plays a crucial role in their reactivity, particularly in the transmetalation step of catalytic cycles. chemrxiv.org In some palladium-catalyzed reactions co-catalyzed by copper salts, the transmetalation from the arylstannane to the copper salt is a key step. The rate of this step can be significantly influenced by the Lewis acidity of the tin atom in the organostannane. chemrxiv.org

The Lewis acidity can be quantitatively estimated by correlating experimental data, such as ¹¹⁹Sn NMR chemical shifts, with computed values like fluoride (B91410) ion affinity or LUMO energy levels. chemrxiv.org Organostannanes with higher tin-Lewis acidity tend to undergo transmetalation more readily. chemrxiv.org While this compound itself is a tetraalkylstannane and thus possesses relatively mild Lewis acidity compared to organotin halides, this property can still influence its interaction with catalysts and other reagents in the reaction mixture. researchgate.netscienceopen.com

Applications of Decyl Trimethyl Stannane in Advanced Chemical Synthesis

Precursor Chemistry for Complex Organotin Compounds

The primary application of tetraorganotins, such as Decyl(trimethyl)stannane, is as intermediates in the synthesis of other organotin compounds. gelest.com These precursor molecules are foundational for creating organotin halides, which are versatile building blocks for a vast array of derivatives. uu.nllupinepublishers.com The most significant process for this transformation is the redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org

In this reaction, this compound can react with tin(IV) halides, like tin tetrachloride (SnCl₄), in controlled stoichiometric ratios to yield mono-, di-, or tri-organotin halides. gelest.comwikipedia.org The reaction is typically driven by heat and sometimes facilitated by a Lewis acid catalyst. gelest.com The specific product obtained is determined by the molar ratio of the reactants. For instance, reacting this compound with three equivalents of SnCl₄ would predominantly yield the monoorganotin trichloride. These resulting organotin halides are crucial intermediates, as the halide group can be easily substituted by various nucleophiles to produce a wide range of compounds with tin-oxygen, tin-sulfur, or tin-nitrogen bonds. gelest.comlupinepublishers.com

Below is a table illustrating the typical products of redistribution reactions between a symmetric tetraalkyltin (R₄Sn) and tin tetrachloride (SnCl₄).

| Molar Ratio (R₄Sn : SnCl₄) | Predominant Product | General Formula |

| 3 : 1 | Triorganotin Halide | R₃SnCl |

| 1 : 1 | Diorganotin Halide | R₂SnCl₂ |

| 1 : 3 | Monoorganotin Halide | RSnCl₃ |

This table demonstrates the controlled synthesis of organotin halides from tetraorganotin precursors through stoichiometric redistribution reactions. wikipedia.org

Precision Control in Organic Synthesis

This compound and related organostannanes are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. nrochemistry.comorganic-chemistry.org This reaction provides a powerful and versatile method for forming carbon-carbon bonds under mild conditions, tolerating a wide variety of functional groups. nrochemistry.com The precision of the Stille coupling lies in its reaction mechanism, which involves three key steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

In the context of this compound, the transmetalation step is of critical importance. During this step, an organic group is transferred from the tin atom to the palladium catalyst. For an unsymmetrical stannane (B1208499) like this compound, there is a competition between the transfer of the decyl group and a methyl group. The efficiency and selectivity of this transfer are governed by the relative migratory aptitude of the substituents on the tin atom. nih.gov Generally, C(sp²) and C(sp) hybridized groups (aryl, alkenyl, alkynyl) transfer much more readily than C(sp³) hybridized groups (alkyl). nih.gov Among alkyl groups, methyl groups are often employed as "dummy ligands" because they have a lower tendency to migrate, thus facilitating the transfer of the desired, more complex group. However, in a tetraalkylstannane, only one alkyl group is typically transferred, meaning three alkyl groups are not utilized in the coupling. nih.gov

The development of reagents like alkyl azastannatranes has provided a solution to selectively transfer a specific alkyl group, enhancing the efficiency of these reactions. nih.govnih.gov This approach allows for the use of unactivated secondary alkyl groups in cross-coupling reactions for the first time, demonstrating a high degree of control over the bond-forming process. nih.gov

| Component | Description | Example |

| Organostannane | Transfers an organic group to the catalyst. | This compound |

| Organic Halide/Triflate | The electrophilic partner in the coupling. | Aryl iodides, vinyl bromides |

| Palladium Catalyst | Facilitates the coupling reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Additives | Often used to enhance reaction rate and yield. | CuI, LiCl |

| Solvent | The reaction medium. | DMF, THF, Toluene (B28343) |

This table outlines the key components involved in a typical Stille cross-coupling reaction, a process where compounds like this compound enable precise C-C bond formation. nrochemistry.com

Catalytic Roles of this compound and its Complexes

While tetraorganotins like this compound are primarily known as reagents and precursors, their derivatives can exhibit catalytic activity in several types of chemical transformations. The Lewis acidity of the tin center, which increases as organic groups are replaced with electronegative substituents, is central to this catalytic function. gelest.comrjpbcs.com

Catalysis in Oxidation Reactions

Certain organotin complexes, particularly those containing carboxylate ligands, have demonstrated the ability to catalyze oxidation reactions. preprints.org For instance, di- and tri-organotin carboxylates have been shown to be effective catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding o-benzoquinone under mild conditions. preprints.org Although tetraalkyltins like this compound are not directly catalytic, they can be converted into catalytically active species. Through the redistribution reactions described previously, this compound can be transformed into decyltin halides, which can then be reacted with carboxylates to form the active catalyst. The catalytic mechanism involves the Lewis acidic tin(IV) center, which coordinates with the substrate to facilitate the oxidation process. preprints.orgrsc.org

Kinetic studies of such model reactions show that the catalytic activity is dependent on the structure and chemical properties of the organotin complex. preprints.org

Hydroformylation and Hydrogenation Processes

Hydroformylation (or oxo synthesis) is a major industrial process that converts alkenes into aldehydes using synthesis gas (CO/H₂). wikipedia.org Similarly, hydrogenation adds hydrogen across a double bond. These reactions are overwhelmingly catalyzed by transition metal complexes, particularly those of rhodium, cobalt, and iridium, often with specialized phosphorus-containing ligands. wikipedia.orgresearchgate.netonlytrainings.com

There is no significant evidence in the scientific literature to suggest that simple tetraalkylstannanes like this compound or their simple complexes act as primary catalysts for these processes. nih.govnih.gov The role of organotin compounds in this area is generally limited to the synthesis of specialized ligands for the active transition metal catalysts, rather than acting as catalysts themselves. While organotin hydrides are used as stoichiometric reducing agents for certain functional groups, this is distinct from the catalytic hydrogenation of olefins. wikipedia.org

Hydrocyanation and Olefin Polymerization

The hydrocyanation of olefins, an industrial process for producing nitriles, relies on transition metal catalysts, typically based on nickel complexes with phosphite (B83602) ligands. wikipedia.orgnih.gov As with hydroformylation, there is no documented direct catalytic role for this compound in this transformation.

In the field of polymerization, certain organotin compounds serve as important catalysts. Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are widely used as catalysts for the formation of polyurethanes and for the room-temperature vulcanization of silicones. lupinepublishers.comresearchgate.netafirm-group.com However, this catalytic activity is specific to condensation-type polymerizations. For the polymerization of simple olefins like ethylene, the industry relies on Ziegler-Natta (e.g., titanium-based) and other transition metal catalysts. Tetraalkylstannanes like this compound are not employed as catalysts in this context.

Development of Dendritic Catalysts

Dendritic catalysts are complex, tree-like macromolecules that have a catalytically active site at their core or on their periphery. Their unique structure can influence solubility, stability, and catalytic activity. While various organometallic species can be incorporated into dendritic structures to act as catalysts, there is a lack of specific research detailing the use of this compound as a building block or core for such catalysts. The synthesis of these complex structures typically involves iterative, controlled chemical steps, and while organotin chemistry could potentially be adapted for this purpose, it is not a documented application for this specific compound.

Transition-Metal-Free Catalytic Systems

The development of transition-metal-free catalytic systems is a significant area of research in green chemistry, aiming to reduce reliance on expensive and potentially toxic heavy metals. While the primary role of alkyltrimethylstannanes, such as this compound, has traditionally been as substrates in metal-catalyzed cross-coupling reactions, recent advancements have explored their utility in metal-free transformations.

Research has demonstrated the successful transition-metal-free cross-coupling of various organostannanes. For instance, LiCl-promoted cross-coupling reactions of arylstannanes with aryl halides in DMF have been shown to produce biaryls in good to high yields. nih.govfiu.edu These reactions proceed without a transition-metal catalyst, offering a more environmentally benign synthetic route.

Furthermore, a transition-metal-free stannylation reaction of alkyl bromides and iodides with hexamethyldistannane (B1337061) has been developed, providing a rapid and operationally convenient method for the synthesis of a wide range of functionalized primary and secondary alkyl and benzyl (B1604629) trimethyl stannanes. nih.govorganic-chemistry.orgacs.org This protocol highlights the growing interest in metal-free approaches to organotin chemistry. While these studies focus on the synthesis of alkyltrimethylstannanes rather than their direct application as catalysts, they underscore the expanding scope of transition-metal-free methodologies involving organotin compounds. The potential for this compound to participate in or facilitate such catalytic cycles is an area of ongoing investigation.

| Reagent/Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| LiCl | Tetraphenyltin | Iodonaphthalene | 1-Phenylnaphthalene | 92 | fiu.edu |

| t-BuOLi | Hexamethyldistannane | Alkyl Bromide | Alkyltrimethylstannane | Moderate to Excellent | organic-chemistry.org |

Synthesis of Functionalized Materials

This compound serves as a valuable building block in the creation of specialized materials, owing to the unique properties of the tin-carbon bond and the presence of the long alkyl decyl chain.

The incorporation of organotin moieties into polymeric structures can impart a range of desirable properties, including thermal stability and biocidal activity. Polystannanes, which are polymers with a backbone consisting of tin atoms, represent a unique class of organometallic polymers. researchgate.nettorontomu.ca The synthesis of these materials often involves the dehydropolymerization of diorganostannanes. While specific examples detailing the incorporation of this compound as a pendant group were not found, the functionalization of polystannanes with various organic side chains is a well-established strategy to tune their properties. researchgate.net The long decyl chain of this compound could potentially be used to modify the solubility and processing characteristics of such polymers.

In the field of coatings, functional silane (B1218182) compounds are utilized to enhance properties such as adhesion and abrasion resistance. google.com Organofunctional silanes are widely used in coatings, adhesives, and sealants. mdpi.com While not a silane, the principles of using organometallic compounds to functionalize surfaces and polymers are analogous. The decyl group could provide hydrophobic properties if this compound were incorporated into a coating formulation.

| Polymer/Coating Type | Functional Group | Potential Property Enhancement |

| Polystannane | Decyl Group | Increased solubility in nonpolar solvents, modified thermal properties |

| Functional Coating | Trimethylstannyl Group | Potential for further chemical modification |

| Hydrophobic Coating | Decyl Group | Water repellency |

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction widely used in the synthesis of complex organic molecules, including star-shaped architectures. rsc.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an organostannane with an organic halide. A variety of star-shaped molecules have been synthesized using Stille cross-coupling reactions, often employing tributylstannyl derivatives. rsc.org

The general strategy for constructing star-shaped molecules via Stille coupling involves a central core molecule functionalized with multiple halide leaving groups, which is then coupled with an organostannane reagent that forms the "arms" of the star. Conversely, a central core with multiple stannane functionalities can be reacted with an excess of a halide-containing arm. While specific literature examples utilizing this compound for the synthesis of star-shaped molecules are not prevalent, the methodology is well-established for other organostannanes. The trimethylstannyl group of this compound can readily participate in the Stille coupling's catalytic cycle. The decyl group would be incorporated into the arms of the resulting star-shaped molecule, influencing its physical properties such as solubility and potential for self-assembly.

| Core Molecule | Arm Precursor (Organostannane) | Arm Precursor (Halide) | Resulting Structure |

| Polyhalogenated Aromatic | This compound | - | Star-shaped molecule with a central aromatic core and decyl-terminated arms |

| Polystannylated Core | - | Halogenated Functional Group | Star-shaped molecule with a central organotin core and functionalized arms |

Advanced Characterization Methodologies in Decyl Trimethyl Stannane Research

Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure and bonding within Decyl(trimethyl)stannane. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹¹⁹Sn NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of this compound in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework and the immediate coordination environment of the tin atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms. The nine protons of the three methyl groups directly attached to the tin atom are magnetically equivalent and thus appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum (around 0.1 ppm) and often exhibits satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The signals for the decyl chain protons appear as a series of multiplets between approximately 0.8 and 1.5 ppm. The terminal methyl group of the decyl chain typically presents as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals distinct signals for each carbon atom in a unique chemical environment. The methyl carbons attached to the tin atom show a single resonance, typically at a negative chemical shift (e.g., around -9.0 ppm). The carbons of the decyl chain exhibit a series of signals in the aliphatic region of the spectrum, with chemical shifts that can be predicted based on their position along the chain.

¹¹⁹Sn NMR Spectroscopy: As tin possesses NMR-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), direct observation of the tin nucleus is possible. whitman.edu ¹¹⁹Sn NMR is most commonly used due to its higher natural abundance and sensitivity compared to the other isotopes. whitman.eduhuji.ac.il For tetraalkyltin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to be near 0 ppm, relative to the standard reference compound tetramethyltin (B1198279) (SnMe₄). researchgate.net The precise chemical shift provides information about the electronic environment of the tin atom. rsc.org

Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | Sn-(CH₃)₃ | ~ 0.1 | Singlet | ²J(¹¹⁹Sn-¹H) ≈ 50-55 Hz |

| ¹H | -(CH₂)₈- | ~ 1.2-1.5 | Multiplet | - |

| ¹H | Sn-CH₂- | ~ 0.8 | Multiplet (Triplet-like) | - |

| ¹H | -CH₂-CH₃ | ~ 1.3 | Multiplet (Sextet-like) | - |

| ¹H | -CH₃ | ~ 0.9 | Triplet | J(¹H-¹H) ≈ 7 Hz |

| ¹³C | Sn-(CH₃)₃ | ~ -9.0 | Quartet | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 Hz |

| ¹³C | Sn-CH₂- | ~ 10.0 | Triplet | ¹J(¹¹⁹Sn-¹³C) ≈ 320 Hz |

| ¹³C | -(CH₂)₈- | ~ 23-34 | Multiple Triplets | - |

| ¹³C | -CH₃ | ~ 14.1 | Quartet | - |

| ¹¹⁹Sn | Sn | ~ 0 to +5 | Singlet | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the vibrational modes of the chemical bonds within a molecule. epa.gov The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its alkyl groups.

Key vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. libretexts.orglibretexts.org

C-H Bending: Absorptions corresponding to the bending (scissoring, rocking, and wagging) vibrations of the CH₂ and CH₃ groups appear in the 1375-1470 cm⁻¹ range. libretexts.org A characteristic rocking vibration for a long alkyl chain may also be observed around 720 cm⁻¹. libretexts.org

Sn-C Stretching: The stretching vibrations of the tin-carbon bonds are found in the far-infrared region. The asymmetric and symmetric Sn-C stretches for the trimethyltin (B158744) group typically appear around 530 cm⁻¹ and 510 cm⁻¹, respectively.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2965 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2870 - 2880 | Medium | C-H Symmetric Stretch (CH₃) |

| 2920 - 2930 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2850 - 2860 | Medium | C-H Symmetric Stretch (CH₂) |

| 1460 - 1470 | Medium | C-H Scissoring Bend (CH₂) |

| 1375 - 1385 | Medium | C-H Symmetric Bend (CH₃) |

| ~ 720 | Weak | CH₂ Rocking (long chain) |

| ~ 530 | Medium | Sn-C Asymmetric Stretch |

| ~ 510 | Weak | Sn-C Symmetric Stretch |

Mass Spectrometry (e.g., MALDI-TOF)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. pdx.edu For organometallic compounds, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can be particularly useful as they often minimize fragmentation, allowing for clear observation of the molecular ion. miamioh.eduwikipedia.org

In the mass spectrum of this compound, the molecular ion [C₁₃H₃₀Sn]⁺ would be observed, with a characteristic isotopic pattern due to the multiple stable isotopes of tin. Common fragmentation pathways in electron ionization (EI) mass spectrometry involve the cleavage of tin-carbon bonds. youtube.comlibretexts.org This leads to a series of characteristic fragment ions:

Loss of a methyl group to form the [M-CH₃]⁺ ion.

Loss of the decyl group to form the trimethyltin cation, [(CH₃)₃Sn]⁺.

Fragmentation of the decyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.eduresearchgate.net

Predicted Key Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Predicted m/z (for ¹²⁰Sn) |

| [C₁₃H₃₀Sn]⁺ | Molecular Ion (M⁺) | 306 |

| [C₁₂H₂₇Sn]⁺ | Loss of a methyl group [M-CH₃]⁺ | 291 |

| [C₃H₉Sn]⁺ | Loss of the decyl group [M-C₁₀H₂₁]⁺ | 165 |

| [Sn]⁺ | Tin ion | 120 |

Diffraction and Microscopy Techniques

While spectroscopic methods probe molecular properties, diffraction techniques provide information about the long-range order and three-dimensional arrangement of molecules in the solid state.

X-ray Diffraction (XRD) for Crystalline Structure

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides data on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

No published crystal structure for this compound is currently available. As a compound with a long, flexible alkyl chain, it is likely a liquid or a low-melting solid at room temperature, making single crystal growth challenging.

However, based on studies of other tetraorganotin compounds, the molecular geometry of this compound can be confidently predicted. researchgate.net The central tin atom is sp³-hybridized, resulting in a tetrahedral coordination geometry. The C-Sn-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. In the solid state, the long decyl chains of the molecules would likely pack in an ordered, parallel fashion to maximize van der Waals interactions, similar to the packing observed in other long-chain alkyl compounds.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX/SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography of materials. bostonchemicaldata.com It utilizes a focused beam of electrons to scan a sample's surface, generating detailed images of its morphology. nih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM becomes a powerful tool for elemental analysis, providing qualitative and quantitative information on the chemical composition of the area being imaged. ugr.esnih.gov

In the context of organotin research, SEM/EDX is frequently employed to study the effects of these compounds when used as surface modifiers or corrosion inhibitors. For instance, in studies evaluating the performance of organotin complexes as corrosion inhibitors for mild steel, SEM analysis reveals changes in the steel's surface morphology after exposure to corrosive media. wu.ac.th Surfaces protected by an effective inhibitor show a significantly smoother texture with fewer pits and cracks compared to unprotected surfaces.

EDX analysis complements these morphological findings by confirming the elemental composition of the surface. nih.gov It can verify the presence of tin (Sn) on the surface, indicating the adsorption of the organotin compound, and map the distribution of key elements like carbon (C), oxygen (O), and iron (Fe). This combined analysis is crucial for understanding how the inhibitor forms a protective layer on the substrate. wu.ac.th

Table 1: Illustrative EDX Elemental Analysis of a Mild Steel Surface with and without an Organotin Inhibitor

This table presents hypothetical data based on typical findings in corrosion inhibition studies of organotin compounds to illustrate the analytical output of EDX.

| Element | Weight % (Uninhibited) | Weight % (Inhibited) |

| Iron (Fe) | 75.8 | 68.2 |

| Oxygen (O) | 18.5 | 12.3 |

| Carbon (C) | 5.2 | 14.5 |

| Tin (Sn) | 0.0 | 5.0 |

The data demonstrates a decrease in oxygen (indicative of less corrosion) and an increase in carbon and the appearance of tin on the inhibited surface, supporting the formation of a protective organotin film.

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it indispensable for analyzing the internal structure and nanoscale morphology of materials. researchgate.net By passing a beam of electrons through an ultra-thin specimen, TEM can reveal details about particle size, shape, and distribution, as well as crystallographic information. rsc.org

While direct TEM studies on this compound are not widely published, the technique is fundamental in nanomaterials research where organometallic compounds are used as precursors or stabilizers. If this compound were used in the synthesis of tin-based nanoparticles, for example, TEM would be the primary method to characterize the resulting nanostructures. It would provide precise measurements of nanoparticle diameters, assess their shape (e.g., spherical, rod-shaped), and determine their degree of aggregation or dispersion within a matrix. researchgate.net This level of detail is critical for linking the synthesis parameters and the compound's chemical nature to the final material's properties.

Electrochemical and Surface Characterization

Electrochemical and surface-sensitive techniques provide quantitative data on the interfacial properties of this compound, particularly in applications involving coatings, films, or corrosion inhibition.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems, such as protective coatings on metals. biologic.netlibretexts.org By applying a small sinusoidal AC potential and measuring the current response over a range of frequencies, EIS can characterize the resistance and capacitance of the coating and the underlying corrosion processes. ijcsi.pro

In the study of organotin corrosion inhibitors, EIS is used to evaluate the formation and stability of the protective film. wu.ac.thresearchgate.net The data is often presented as a Nyquist plot, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a more effective inhibition of the corrosion process, as the protective layer impedes the flow of charge between the metal and the electrolyte. mdpi.com

Table 2: Example Electrochemical Impedance Spectroscopy (EIS) Data for an Organotin Corrosion Inhibitor

Data is derived from typical results found in literature for organotin-based corrosion inhibitors to exemplify the technique's output.

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF·cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 55 | 450 | - |

| 50 | 250 | 120 | 78.0 |

| 100 | 680 | 65 | 91.9 |

| 200 | 1150 | 38 | 95.2 |

The increasing Rct and decreasing double-layer capacitance (Cdl) with higher inhibitor concentration demonstrate the formation of a more robust and protective insulating layer on the metal surface. wu.ac.th

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining a material's elemental composition, empirical formula, and chemical and electronic states. nih.goviitm.ac.in XPS analyzes the kinetic energies of photoelectrons ejected from the top 1-10 nm of a surface when irradiated with an X-ray source.

For a compound like this compound, XPS would be invaluable for analyzing its surface chemistry when applied as a thin film or coating. Analysis of high-resolution spectra for the Sn 3d and C 1s regions would provide critical information. The binding energy of the Sn 3d peak can reveal the oxidation state of the tin atom (e.g., Sn(IV)). aip.orgnih.gov Deconvolution of the C 1s peak can differentiate between carbon atoms in different chemical environments, such as the alkyl chains (C-C, C-H) and the carbon directly bonded to the tin atom (C-Sn). caltech.edu Such analysis is crucial for understanding surface reactions, degradation, or oxidation of the organotin layer. aip.org

Potentiodynamic Potential Measurements

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a material and to characterize the behavior of corrosion inhibitors. msrpco.comnih.gov The method involves scanning the potential of a working electrode and measuring the resulting current, generating a Tafel plot. From this plot, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated. researchgate.net

In the context of evaluating this compound as a potential corrosion inhibitor, a significant decrease in icorr and a shift in Ecorr upon its addition to a corrosive solution would indicate effective protection. wu.ac.th The direction of the Ecorr shift can suggest the inhibitor's mechanism; a significant shift in the anodic or cathodic branch classifies it as an anodic or cathodic inhibitor, while minimal change in Ecorr suggests a mixed-type inhibitor. mdpi.com

Table 3: Representative Potentiodynamic Polarization Data for a Mild Steel Electrode

This table shows typical values obtained in studies of organotin inhibitors to illustrate the method's quantitative results.

| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA·cm⁻²) | Inhibition Efficiency (%) |

| Corrosive Solution (Blank) | -485 | 150.2 | - |

| Solution + Organotin Inhibitor | -510 | 12.5 | 91.7 |

The substantial reduction in corrosion current density confirms the high efficiency of the inhibitor in mitigating corrosion.

Chromatographic and Molecular Weight Analysis

Chromatographic techniques are essential for separating components from a mixture and determining the purity and molecular weight of a compound. For organotin compounds like this compound, gas chromatography (GC) is the most common and powerful analytical method, especially when coupled with a mass spectrometer (MS). labrulez.comanalchemres.org

GC separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase. nih.gov Due to the relatively low volatility of long-chain alkyltins, a derivatization step, such as ethylation with sodium tetraethylborate, is often performed to convert them into more volatile analogues suitable for GC analysis. thermofisher.com

The mass spectrometer detects the separated components, providing two critical pieces of information. First, it determines the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. Second, it generates a fragmentation pattern, or mass spectrum, which is a unique fingerprint resulting from the breakdown of the molecule. analchemres.org This fragmentation pattern is used to confirm the structure of the compound. For this compound, characteristic fragments would arise from the loss of methyl and decyl groups, and the isotopic pattern of tin would be a definitive identifier in the mass spectrum. labrulez.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of size exclusion chromatography (SEC), is an indispensable tool for characterizing polymers. resolvemass.ca This technique separates molecules based on their hydrodynamic volume in solution, allowing for the determination of crucial parameters such as number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. resolvemass.ca A lower PDI value, approaching 1.0, indicates a more uniform polymer chain length.

In the context of polymers synthesized using organotin initiators, such as the hypothetical polymerization of methyl methacrylate (B99206) (MMA) initiated by this compound, GPC provides critical insights into the reaction's control and efficiency. The process involves dissolving the resulting polymer, for instance, poly(methyl methacrylate), in a suitable solvent like tetrahydrofuran (B95107) (THF). ufl.edu The solution is then injected into the GPC system, where it passes through a column packed with porous gel beads. Larger polymer chains elute faster as they are excluded from the pores, while smaller chains take a longer path through the pores and elute later. resolvemass.ca

The eluted polymer is detected, typically by a refractive index (RI) detector, and the resulting chromatogram is used to calculate the molecular weight distribution against a calibration curve, often generated using polystyrene standards. ufl.edu

Illustrative Research Findings:

| Sample ID | Initiator Concentration (mmol/L) | Polymerization Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PMMA-1 | 1.0 | 2 | 50,000 | 55,000 | 1.10 |

| PMMA-2 | 1.0 | 4 | 95,000 | 106,400 | 1.12 |

| PMMA-3 | 0.5 | 4 | 180,000 | 201,600 | 1.12 |

| PMMA-4 | 0.25 | 6 | 350,000 | 399,000 | 1.14 |

This data is illustrative and intended to represent typical results obtained from GPC analysis in a controlled polymerization study.

This hypothetical data demonstrates that as the initiator concentration is decreased, the number average molecular weight (Mn) of the resulting polymer increases, which is a characteristic feature of a controlled polymerization process. The relatively low PDI values suggest that the polymerization proceeds with good control over the chain growth, leading to a narrow molecular weight distribution.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organotin compounds like this compound, this analysis is crucial for confirming its purity and stoichiometry. The analysis typically involves the determination of the mass percentages of carbon, hydrogen, and tin.

The methodologies for the elemental analysis of organotin compounds are well-established. They often involve sample digestion in an oxidizing acid mixture, followed by determination using atomic spectrometry techniques. nih.gov For the determination of specific organotin compounds, a multi-step process is usually required which includes extraction, derivatization to a more volatile form, separation via gas chromatography (GC), and finally, detection and quantification. nih.govresearchgate.net Techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS) are often employed for the sensitive and accurate quantification of tin. researchgate.net

Detailed Research Findings:

Specific elemental analysis reports for this compound are not widely published. However, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₃₀Sn. The following table compares the theoretical elemental composition of this compound with a set of hypothetical experimental results that would be expected from a pure sample.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 51.51% | 51.45% |

| Hydrogen (H) | 10.00% | 10.05% |

| Tin (Sn) | 38.49% | 38.40% |

The experimental data is hypothetical and represents typical results for a high-purity sample of the compound.

The close correlation between the theoretical and hypothetical experimental values in the table would serve to confirm the identity and purity of the synthesized this compound. Such data is a prerequisite for its use in further applications, including as an initiator in polymerization reactions where the exact concentration of the initiating species is critical. The Gilman and Rosenberg method is a classic chemical titration method that has also been historically used for the determination of tin in organotin compounds. mdpi.comnih.gov

Coordination Chemistry of Decyl Trimethyl Stannane Derivatives

Ligand Design and Complexation Strategies

The design of ligands and strategies for complexation are central to modulating the properties of organotin compounds. For Decyl(trimethyl)stannane derivatives, complexation typically involves the reaction of a precursor, such as Decyl(trimethyl)tin halide, with a suitable Lewis base.

Ligand Selection: The choice of ligand is critical and is often guided by the desired coordination geometry and electronic properties of the resulting complex. Common ligands include those with oxygen, nitrogen, and sulfur donor atoms. nih.govnih.gov Schiff bases, carboxylates, and dithiocarbamates are extensively used due to their versatile coordination modes and ability to form stable chelate rings with the tin center. nih.govnih.gov The nature of the donor atom influences the strength of the coordination bond, following the principles of Hard and Soft Acids and Bases (HSAB), where the tin(IV) center acts as a soft Lewis acid. nih.gov

Complexation Methods: Several synthetic routes are employed to form these coordination complexes:

Ligand Substitution: This is a common method where a pre-formed organotin compound reacts with a new ligand, displacing a weaker-bound group. This allows for fine-tuning of the coordination sphere around the tin atom. uobabylon.edu.iq

Direct Reaction: In this approach, the organotin halide is reacted directly with the chosen ligand, often in a non-aqueous solvent to prevent hydrolysis of the starting material.

Transmetallation: This involves the exchange of ligands between different metal complexes, though it is less common for simple coordination complex synthesis. uobabylon.edu.iq

The resulting complexes typically adopt a five-coordinate, trigonal bipyramidal geometry. lupinepublishers.comlupinepublishers.comscispace.com In this arrangement, the three organic groups (one decyl and two methyl groups) occupy the equatorial positions, while the incoming ligand and the fourth original substituent (e.g., a halide) take the axial positions. lupinepublishers.comlupinepublishers.com The stability and structure of these complexes are influenced by both the electronic properties of the ligands and steric hindrance from the bulky decyl and trimethyl groups.

Influence of Coordination on Reactivity and Selectivity

The coordination of a ligand to the tin center in a this compound derivative significantly alters its reactivity. By expanding its coordination number from four to five or even six, the tin atom becomes more electrophilic, which can activate the Sn-C bonds towards cleavage or influence the reactivity of the ligands themselves. lupinepublishers.comresearchgate.net

Enhanced Reactivity: The formation of a hypervalent tin species (coordination number > 4) can weaken the existing bonds to the organic substituents. lupinepublishers.com This increased reactivity is a key principle in applications like the Stille cross-coupling reaction, where the coordination of the organotin compound to a palladium catalyst is a crucial step. uobabylon.edu.iq While tetraorganotin compounds like this compound are generally poor Lewis acids, their derivatives (e.g., halides) readily form adducts that are more reactive. lupinepublishers.comlupinepublishers.com

Control of Selectivity: The steric and electronic properties of the coordinated ligands can direct the outcome of a chemical reaction, thereby controlling selectivity. A carefully designed ligand can block certain reaction sites on the organotin complex, allowing reactions to occur at a specific, desired position. The geometry of the complex plays a crucial role; for instance, the biological activity and interaction with target sites in di- and triorganotin complexes are highly dependent on their coordination geometry. rjpbcs.comnih.gov The nature and lipophilicity of the ligand are also involved in transporting and targeting specific sites, which is a key consideration in the design of biologically active compounds. nih.gov

Spectroscopic and Theoretical Studies of Coordination Compounds

A combination of spectroscopic methods and theoretical calculations is essential for characterizing the structure and bonding in this compound coordination compounds.

Spectroscopic Characterization:

NMR Spectroscopy: Multinuclear NMR is a powerful tool for studying organotin complexes. rjpbcs.com

¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. A significant upfield shift (to more negative values) is typically observed when the coordination number increases from four to five or six. This provides direct evidence of complex formation in solution. researchgate.net

¹H and ¹³C NMR: These spectra provide information about the organic ligands and the decyl and methyl groups attached to the tin. Coupling constants, such as ²J(¹¹⁹Sn, ¹H) and ¹J(¹¹⁹Sn, ¹³C), offer further insight into the s-character of the Sn-C bond and the structure of the complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the ligands. For example, shifts in the vibrational frequencies of C=O, C=N, or C=S bonds upon coordination to the tin atom confirm complex formation. researchgate.net The appearance of new bands in the far-IR region, corresponding to Sn-O, Sn-N, or Sn-S vibrations, also serves as evidence of coordination. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the tin atom. scispace.comresearchgate.net

Theoretical Studies: Density Functional Theory (DFT) calculations are widely used to complement experimental data. researchgate.net These computational studies can predict the optimized molecular geometry, bond energies, and electronic structure of the coordination complexes. researchgate.netrsc.org DFT helps in understanding the nature of the bonding between the tin atom and the ligands and can be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra. researchgate.netsmu.edu

| Technique | Information Gained on Coordination | Typical Observations for Trialkyltin Complexes |

| ¹¹⁹Sn NMR | Evidence of complexation, coordination number, and geometry. | Upfield shift of δ(¹¹⁹Sn) upon increase in coordination number (e.g., from >0 ppm for 4-coordinate to <0 ppm for 5-coordinate). |

| ¹³C NMR | Information on the carbon backbone of ligands and alkyl groups. | Changes in chemical shifts and ¹J(¹¹⁹Sn, ¹³C) coupling constants upon coordination. |

| IR Spectroscopy | Mode of ligand binding (e.g., monodentate, bidentate). | Shift in ligand vibrational frequencies (e.g., ν(C=O), ν(C=N)); appearance of new ν(Sn-Ligand) bands. |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. | Confirmation of trigonal bipyramidal (5-coordinate) or octahedral (6-coordinate) geometries. |

| DFT Calculations | Optimized geometry, electronic structure, bond energies, theoretical spectra. | Prediction of stable conformers and correlation of calculated parameters with experimental data. |

Application of Organotin Coordination Complexes in Catalysis

Organotin compounds are effective catalysts for a variety of industrial chemical reactions, and their coordination chemistry is central to their catalytic activity. rjpbcs.comuobabylon.edu.iq The Lewis acidic nature of the tin(IV) center allows it to activate substrates, facilitating reactions such as esterification, transesterification, and the formation of polyurethanes. rjpbcs.comwikipedia.org

Mechanism of Catalysis: In many of these reactions, the catalytic cycle involves the coordination of a substrate (e.g., an alcohol or an isocyanate) to the tin center. researchgate.net This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. The ligands attached to the tin atom can modulate its Lewis acidity and the steric environment around the catalytic site, thereby influencing the catalyst's activity and selectivity. ijsrst.com For instance, diorganotin carboxylates are well-known catalysts for polyurethane formation. wikipedia.org

Examples of Catalyzed Reactions: